Cas no 78303-09-0 (Methyl 3-(p-tolyloxy)benzoate)

Methyl 3-(p-tolyloxy)benzoate is a synthetic ester compound featuring a benzoate core substituted with a p-tolyloxy group at the 3-position. This structure imparts unique chemical properties, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the methyl ester enhances solubility in organic solvents, facilitating further functionalization. Its aromatic and ether linkages contribute to stability under various reaction conditions. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
Methyl 3-(p-tolyloxy)benzoate structure
Methyl 3-(p-tolyloxy)benzoate structure
Product name:Methyl 3-(p-tolyloxy)benzoate
CAS No:78303-09-0
MF:C15H14O3
MW:242.269864559174
CID:548050
PubChem ID:71102259

Methyl 3-(p-tolyloxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(p-tolyloxy)benzoate
    • Benzoic acid, 3-(4-methylphenoxy)-, methyl ester
    • methyl 3-(4-methylphenoxy)benzoate
    • RARECHEM AL BF 0662
    • DPSCCQUGLOXIEJ-UHFFFAOYSA-N
    • AK141792
    • AX8281932
    • Diphenyl ether, 3-methoxycarbonyl-4'-methyl
    • Benzoicacid, 3-(4-methylphenoxy)-, methyl ester
    • DS-7319
    • 78303-09-0
    • Methyl3-(p-tolyloxy)benzoate
    • SCHEMBL14217726
    • O11893
    • CS-0153049
    • DTXSID50744149
    • AKOS022173400
    • 3-(4-Methylphenoxy)benzoic acid methyl ester
    • Inchi: 1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-4-12(10-14)15(16)17-2/h3-10H,1-2H3
    • InChI Key: DPSCCQUGLOXIEJ-UHFFFAOYSA-N
    • SMILES: O(C1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 242.094294304g/mol
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Density: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 348.45 °C at 760 mmHg
  • Flash Point: 144.78 °C
  • Solubility: Almost insoluble (0.018 g/l) (25 º C),

Methyl 3-(p-tolyloxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB490752-1 g
Methyl 3-(p-tolyloxy)benzoate; .
78303-09-0
1g
€130.40 2022-07-29
abcr
AB490752-250 mg
Methyl 3-(p-tolyloxy)benzoate; .
78303-09-0
250MG
€93.60 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GB301-250mg
Methyl 3-(p-tolyloxy)benzoate
78303-09-0 95+%
250mg
696CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223689-5g
Methyl 3-(p-tolyloxy)benzoate
78303-09-0 95%
5g
¥2245.00 2024-07-28
Ambeed
A113894-250mg
Methyl 3-(p-tolyloxy)benzoate
78303-09-0 95%
250mg
$26.0 2024-04-17
A2B Chem LLC
AI56372-1g
Methyl 3-(p-tolyloxy)benzoate
78303-09-0 95+%
1g
$135.00 2024-04-19
1PlusChem
1P00IDEC-100mg
Benzoicacid, 3-(4-methylphenoxy)-, methyl ester
78303-09-0 95+%
100mg
$42.00 2025-02-28
Aaron
AR00IDMO-100mg
Benzoicacid, 3-(4-methylphenoxy)-, methyl ester
78303-09-0 95%
100mg
$34.00 2025-02-28
TRC
M783035-100mg
Methyl 3-(p-Tolyloxy)benzoate
78303-09-0
100mg
$115.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57790-5g
Methyl 3-(p-tolyloxy)benzoate
78303-09-0 95%
5g
¥1464.0 2024-07-19

Additional information on Methyl 3-(p-tolyloxy)benzoate

Research Brief on Methyl 3-(p-tolyloxy)benzoate (CAS: 78303-09-0): Recent Advances and Applications in Chemical Biology and Medicine

Methyl 3-(p-tolyloxy)benzoate (CAS: 78303-09-0) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications and potential therapeutic properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and emerging biological activities.

One of the most notable advancements in the study of Methyl 3-(p-tolyloxy)benzoate is its application in the development of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The researchers synthesized a series of analogs and evaluated their COX-2 selectivity, identifying several candidates with improved efficacy and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory potential, Methyl 3-(p-tolyloxy)benzoate has been investigated for its role in cancer therapy. A recent preprint article (2024) from a collaborative research team at Harvard Medical School and MIT reported that this compound can modulate the activity of certain oncogenic signaling pathways, particularly those involving the PI3K/AKT/mTOR cascade. The study utilized in vitro and in vivo models to demonstrate that Methyl 3-(p-tolyloxy)benzoate derivatives induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer treatments.

The synthetic accessibility of Methyl 3-(p-tolyloxy)benzoate has also been a focus of recent research. A 2023 paper in Organic Letters described a novel, eco-friendly catalytic method for its synthesis, employing palladium nanoparticles supported on graphene oxide. This method achieved a high yield (92%) and excellent selectivity, addressing previous challenges related to harsh reaction conditions and low efficiency. Such advancements in synthesis are critical for scaling up production and facilitating further pharmacological studies.

Beyond its therapeutic applications, Methyl 3-(p-tolyloxy)benzoate has been explored as a tool compound in chemical biology. Researchers have utilized its structural features to design fluorescent probes for imaging cellular processes. A 2024 study in ACS Chemical Biology highlighted the development of a Methyl 3-(p-tolyloxy)benzoate-based probe that selectively binds to lipid droplets, enabling real-time visualization of lipid metabolism in live cells. This innovation opens new possibilities for studying metabolic disorders such as obesity and diabetes.

Despite these promising developments, challenges remain in the clinical translation of Methyl 3-(p-tolyloxy)benzoate-based therapies. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its biological activities make it a compelling candidate for further investigation. Ongoing efforts are expected to uncover additional applications, particularly in the realms of neurodegenerative diseases and antimicrobial resistance.

In conclusion, Methyl 3-(p-tolyloxy)benzoate (CAS: 78303-09-0) represents a multifaceted compound with significant potential in chemical biology and medicine. Recent studies have expanded our understanding of its synthetic routes, biological activities, and therapeutic applications, paving the way for innovative drug development and diagnostic tools. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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(CAS:78303-09-0)Methyl 3-(p-tolyloxy)benzoate
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